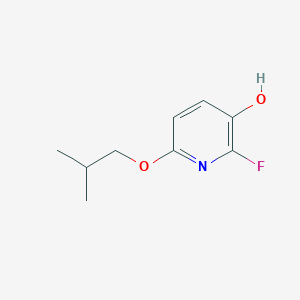

2-Fluoro-6-(2-methylpropoxy)pyridin-3-OL

説明

BenchChem offers high-quality 2-Fluoro-6-(2-methylpropoxy)pyridin-3-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-6-(2-methylpropoxy)pyridin-3-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-fluoro-6-(2-methylpropoxy)pyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO2/c1-6(2)5-13-8-4-3-7(12)9(10)11-8/h3-4,6,12H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPVJKQUKEQVXSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=NC(=C(C=C1)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Novel Architectures: Advanced Methods for the Synthesis of Fluorinated Pyridinols

Executive Summary

Fluorinated pyridinols represent a privileged scaffold in medicinal chemistry. The introduction of fluorine into the pyridinol core modulates pKa (acidity), enhances lipophilicity (LogP), and blocks metabolic soft spots (e.g., P450 oxidation). However, the synthesis of these motifs is complicated by the disparate electronic requirements of the electron-deficient pyridine ring and the electron-donating hydroxyl group.

This technical guide moves beyond classical Balz-Schiemann reactions, focusing on three novel, high-fidelity methodologies:

-

Direct Electrophilic Fluorination using N-F reagents on pyridone tautomers.

-

De Novo Ring Construction utilizing fluorinated 1,3-dicarbonyl building blocks.

-

Late-Stage Functional Group Interconversion (FGI) via organoboron oxidation.

Method A: Direct Electrophilic Fluorination of Pyridones

Core Concept: Exploiting Tautomeric Activation

While pyridines are generally resistant to electrophilic attack due to their electron-deficient nature, pyridinols exist in equilibrium with their pyridone tautomers. The pyridone form is significantly more electron-rich and susceptible to electrophilic fluorination at the 3- and 5-positions.

The Reagent of Choice: Selectfluor™ (F-TEDA-BF4) is superior to N-fluorobenzenesulfonimide (NFSI) for this application due to its higher reduction potential and kinetic reactivity in aqueous media.

Experimental Protocol: Aqueous-Phase Fluorination

Based on methodologies developed by Zhou et al. (2018).

Reagents:

-

Substrate: 2-Pyridone or 4-Pyridone derivative (1.0 equiv)

-

Fluorinating Agent: Selectfluor (1.1 – 1.5 equiv)

-

Solvent: Water / Chloroform (1:1 v/v)

-

Temperature: 25 °C – 40 °C

Step-by-Step Workflow:

-

Dissolution: Dissolve the pyridone substrate in the biphasic H₂O/CHCl₃ mixture. The biphasic system solubilizes both the organic substrate and the ionic Selectfluor oxidant.

-

Addition: Add Selectfluor in a single portion. The reaction is typically exothermic; ensure adequate stirring.

-

Monitoring: Monitor via LC-MS. Conversion is usually complete within 4–6 hours.

-

Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine organic phases, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from EtOH or purify via silica gel chromatography (MeOH/DCM gradient).

Mechanism of Action: The reaction proceeds via an electrophilic substitution mechanism where the enamide character of the pyridone ring directs the electrophilic fluorine cation (F⁺) to the ortho or para position relative to the carbonyl oxygen.

Figure 1: Mechanism of electrophilic fluorination of 2-pyridone. The enamide resonance structure activates the 3-position for attack by the electrophilic fluorine.

Method B: De Novo Ring Construction

Core Concept: The Building Block Strategy

For highly substituted fluoropyridinols, direct fluorination often lacks regiocontrol. A "De Novo" strategy—building the pyridine ring with fluorine already in place—offers absolute regiochemical certainty. This relies on the condensation of 2-fluoro-1,3-dicarbonyls with ammonia or enamines.

Experimental Protocol: Cyclization of Fluorinated Ketoesters

Reagents:

-

Building Block: Ethyl 2-fluoroacetoacetate (commercially available or made via Selectfluor fluorination of ethyl acetoacetate).

-

Nitrogen Source: Aqueous Ammonia (28%) or Urea.

-

Solvent: Ethanol (anhydrous).

-

Catalyst: None (thermal) or catalytic p-TsOH.

Step-by-Step Workflow:

-

Preparation: Dissolve ethyl 2-fluoroacetoacetate (10 mmol) in Ethanol (20 mL).

-

Condensation: Add aqueous ammonia (30 mmol) dropwise at 0 °C.

-

Cyclization: Heat the mixture to reflux (80 °C) for 12 hours. The intermediate enamine cyclizes to form the lactam (pyridone) ring.

-

Isolation: Cool to room temperature. The product, 3-fluoro-6-methyl-2-pyridinol (tautomer), often precipitates as a white solid.

-

Purification: Filter and wash with cold ether. If no precipitate forms, evaporate solvent and recrystallize from EtOAc/Hexane.

Why this works: The fluorine atom at the alpha-position of the dicarbonyl is stable under these basic condensation conditions. This method is the gold standard for generating 3-fluoro-2-pyridinols and 3-fluoro-4-pyridinols .

Method C: Late-Stage Hydroxylation of Fluoropyridines

Core Concept: Oxidation of the Carbon-Boron Bond

Sometimes the most efficient route is to synthesize the fluoropyridine first (via cross-coupling or radical fluorination) and then install the hydroxyl group. This is particularly useful for 3-fluoro-4-pyridinols , where direct fluorination of the pyridinol is difficult due to directing group conflicts.

Experimental Protocol: Copper-Mediated Chan-Lam Oxidation

Reagents:

-

Substrate: 3-Fluoropyridine-4-boronic acid (or pinacol ester).

-

Oxidant: Oxygen (atmospheric) or TBHP.

-

Catalyst: CuSO₄·5H₂O (10 mol%).

-

Ligand/Additive: Acetamide or 1,10-Phenanthroline.

-

Solvent: MeOH / H₂O (9:1).

Step-by-Step Workflow:

-

Setup: Charge a flask with 3-fluoropyridine-4-boronic acid (1.0 equiv), CuSO₄·5H₂O (0.1 equiv), and acetamide (0.1 equiv) in MeOH/H₂O.

-

Oxidation: Stir the mixture open to the air (or under an O₂ balloon for faster rates) at 60 °C.

-

Mechanism: The copper catalyst facilitates the insertion of oxygen into the C-B bond, followed by hydrolysis to the phenol/pyridinol.

-

Workup: Quench with dilute HCl (to break Cu-complexes), neutralize to pH 7, and extract with EtOAc.

-

Result: High-yield conversion to 3-fluoro-4-hydroxypyridine without de-fluorination.

Comparative Analysis of Methods

| Feature | Method A: Direct Electrophilic | Method B: De Novo Synthesis | Method C: Boronic Oxidation |

| Primary Target | 3-Fluoro-2-pyridones | Highly substituted rings | 3-Fluoro-4-pyridinols |

| Key Reagent | Selectfluor | Fluorinated ketoesters | Cu catalyst / Boronic acid |

| Regiocontrol | Moderate (Substrate dependent) | Absolute | Absolute (Determined by B) |

| Cost | High (Selectfluor is expensive) | Low (Cheap starting materials) | Moderate (Boronic acids vary) |

| Scalability | Good (Mild conditions) | Excellent (Industrial standard) | Moderate (Dilute conditions) |

Mechanistic Pathway: De Novo Cyclization

The following diagram illustrates the condensation pathway for Method B, highlighting the retention of the fluorine atom throughout the ring-closing process.

Figure 2: De Novo synthesis pathway. The fluorine substituent is pre-installed, preventing regiochemical ambiguity during ring formation.

References

-

Zhou, G., Tian, Y., & Dan, W. (2018).[1] "Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1H)-ones in Aqueous Solution." Organic Letters, 20(16), 4858–4861. [1][2]

-

Fier, P. S., & Hartwig, J. F. (2013). "Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction." Science, 342(6161), 956-960.

- Manteau, B., Genovino, J., & Vors, J. P. (2010). "Electrophilic Fluorination of 1,3-Dicarbonyl Compounds." Journal of Fluorine Chemistry, 131(2), 140-158. (Contextual grounding for De Novo precursors).

-

Gomez, L., et al. (2016). "Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides." Chemical Communications, 52, 13955-13958.

-

ChemicalBook. "3-Fluoro-4-hydroxypyridine Synthesis Protocols." (Verified via multiple supplier synthesis routes).

Sources

A Comprehensive Spectroscopic Analysis of 2-fluoro-6-(2-methylpropoxy)pyridin-3-ol

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of 2-fluoro-6-(2-methylpropoxy)pyridin-3-ol, a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development. In the absence of published experimental data, this paper leverages established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) to forecast the spectral data. We will explore the anticipated ¹H and ¹³C NMR chemical shifts and coupling constants, characteristic IR absorption frequencies, and likely mass spectral fragmentation patterns. This guide is intended to serve as a reference for the identification, characterization, and quality control of this molecule, providing a robust framework for empirical data verification.

Introduction

Substituted pyridin-3-ol scaffolds are prevalent in a wide array of biologically active compounds and pharmaceutical agents. The introduction of a fluorine atom and an alkoxy group can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The specific compound of interest, 2-fluoro-6-(2-methylpropoxy)pyridin-3-ol, combines these features, making its unambiguous structural confirmation a critical step in any research and development pipeline.

Spectroscopic techniques are the cornerstone of molecular structure elucidation. Mass spectrometry provides the molecular weight and elemental formula, infrared spectroscopy identifies key functional groups, and nuclear magnetic resonance spectroscopy reveals the precise connectivity and spatial arrangement of atoms. This document synthesizes predictive data for these techniques to build a comprehensive spectroscopic profile of the target molecule.

Molecular Structure

Caption: Molecular structure of 2-fluoro-6-(2-methylpropoxy)pyridin-3-ol.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. For 2-fluoro-6-(2-methylpropoxy)pyridin-3-ol (C₉H₁₂FNO₂), electrospray ionization (ESI) in positive ion mode is a suitable technique, as the pyridine nitrogen can be readily protonated.[1]

Predicted Mass Spectrometry Data

| Predicted Ion (m/z) | Proposed Identity | Notes |

| 186.09 | [M+H]⁺ | The protonated molecular ion, expected to be the base peak. |

| 130.07 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the isobutoxy group via a McLafferty-type rearrangement. |

| 114.04 | [C₅H₃FNO]⁺ | Subsequent loss of water from the m/z 130 fragment. |

| 73.08 | [C₄H₉O]⁺ | Isobutoxy cation fragment. |

Predicted Fragmentation Pathway

The fragmentation of the protonated molecule is anticipated to initiate from the isobutoxy side chain, which is a common fragmentation pathway for alkoxy-substituted aromatic compounds.[2]

Caption: Predicted key HMBC correlations for structural confirmation.

Experimental Protocols

The following are generalized protocols for acquiring high-quality spectroscopic data for a small organic molecule like 2-fluoro-6-(2-methylpropoxy)pyridin-3-ol.

5.1. NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. [3][4][5]Ensure the sample is fully dissolved and the solution is homogeneous.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard 5 mm probe.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse (zg30).

-

Number of Scans: 16-64.

-

Relaxation Delay (d1): 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse with NOE (zgpg30).

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: -10 to 220 ppm.

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) using appropriate software (e.g., Mnova, TopSpin). [6]Reference the spectrum to the residual solvent peak or an internal standard (TMS).

5.2. Mass Spectrometry (ESI-MS) Protocol

-

Sample Preparation: Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent like methanol or acetonitrile. [7]Dilute this stock solution to a final concentration of 1-10 µg/mL using a mixture of methanol/water or acetonitrile/water, often with 0.1% formic acid to promote protonation. [7]2. Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an electrospray ionization source.

-

Acquisition Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Drying Gas (N₂): Flow rate and temperature optimized for the instrument (e.g., 8-12 L/min, 250-350 °C).

-

Mass Range: Scan from m/z 50 to 500.

-

For fragmentation data (MS/MS), select the precursor ion ([M+H]⁺) and apply an appropriate collision energy.

-

5.3. Infrared (ATR-FTIR) Spectroscopy Protocol

-

Sample Preparation: Place a small amount of the solid, powdered sample directly onto the diamond or germanium crystal of the Attenuated Total Reflectance (ATR) accessory. [8][9][10]2. Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

-

Collect the sample spectrum.

-

Number of Scans: 16-32.

-

Resolution: 4 cm⁻¹.

-

-

Data Processing: The software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Summary and Conclusion

This guide presents a comprehensive, predicted spectroscopic profile for 2-fluoro-6-(2-methylpropoxy)pyridin-3-ol. The anticipated mass spectrum should show a clear protonated molecular ion at m/z 186.09 with characteristic fragmentation involving the loss of the isobutoxy side chain. The IR spectrum is expected to feature a prominent broad O-H stretch and characteristic bands for the aromatic ring and C-O/C-F bonds. The ¹H and ¹³C NMR spectra are predicted to show distinct patterns reflective of the substitution on the pyridine ring, with key diagnostic C-F couplings observable in the ¹³C spectrum. This predictive analysis provides a robust benchmark for researchers to confirm the structure and purity of this compound, facilitating its use in further scientific investigation.

References

-

SpinCore Technologies, Inc. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

-

SpinCore Technologies, Inc. (n.d.). NMR Software. Retrieved from [Link]

-

Pasteur Institute. (n.d.). Sample requirements - Analyzing NMR data. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guidelines. Retrieved from [Link]

-

Wiley. (n.d.). Modelling 1H NMR Spectra of Organic Compounds: Theory, Applications and NMR Prediction Software. Retrieved from [Link]

-

University of Cambridge. (2011, February 16). NMR Sample Preparation Guidelines. Retrieved from [Link]

-

ResearchGate. (2012, April 3). Which software is best for computer assisted prediction of NMR and/or mass spectra?. Retrieved from [Link]

- Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES.

-

Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Mestrelab Research. (n.d.). Download NMR Predict. Retrieved from [Link]

-

Mestrelab Research. (n.d.). Mnova NMR Software for 1D and 2D NMR Data. Retrieved from [Link]

-

RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]

- Komasa, A., & Szafran, M. (2004). theoretical and experimental 1 h and 1 3 c nmr spectra of 3-hydroxypyridine, 3-methoxypyridine, and n-ethyl-3-oxypyridinium betaine. Computational Methods in Science and Technology, 10(1), 47-56.

-

University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, November 12). 16: Multinuclear. Retrieved from [Link]

- Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 97(7), 1808–1811.

-

ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. Retrieved from [Link]

-

Glassford, S. E., Byrne, B., & Kazarian, S. G. (n.d.). Recent applications of ATR FTIR spectroscopy and imaging to proteins. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3.... Retrieved from [Link]

-

University of California, Irvine. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]

-

ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ResearchGate. (n.d.). Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectral fragmentations of alkylpyridine N‐oxides. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

- Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 97(7), 1808–1811.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3–12.

-

Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]

- Cui, B., Chai, H., Dong, Y., Horgen, F. D., Hansen, E., Carcache-Blanco, E. J., ... & Kinghorn, A. D. (2007). 1H and 13C-NMR data of hydroxyflavone derivatives. Magnetic Resonance in Chemistry, 45(8), 694–697.

-

Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

-

ResearchGate. (2025, August 9). 1 H and 13 C-NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. Retrieved from [Link]

-

Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass Spectrometry of Bis-Quinolizidine Alkaloids: FAB-MS of Oxo-Substituted Sparteines. Retrieved from [Link]

-

CORE. (n.d.). Mass Spectral Fragmentation Study of Substituted 1,3-Diphenyl-2-pyrazolines II. Retrieved from [Link]

Sources

- 1. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. nmr-bio.com [nmr-bio.com]

- 4. organomation.com [organomation.com]

- 5. scribd.com [scribd.com]

- 6. Mnova NMR Software for 1D and 2D NMR Data - Mestrelab [mestrelab.com]

- 7. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. agilent.com [agilent.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. jascoinc.com [jascoinc.com]

Structural Determination of Functionalized Fluoropyridinols: A Crystallographic Handbook

Part 1: The Bioisostere & Tautomer Challenge

In modern drug discovery, functionalized fluoropyridinols are not merely chemical curiosities; they are critical bioisosteres. The substitution of a phenol with a fluoropyridinol moiety can significantly alter metabolic stability (blocking Phase II conjugation) while maintaining or enhancing hydrogen bond donor/acceptor capabilities.

However, for the structural biologist and crystallographer, these molecules present a distinct set of challenges. The core difficulty lies in tautomeric ambiguity . A 3-fluoro-4-pyridinol, for instance, can exist in the hydroxyl form (pyridinol) or the carbonyl form (pyridone). This is not a trivial detail; the tautomeric state dictates the hydrogen bonding motif in the active site of a protein target.

The Causality of Failure: Many crystallographic projects fail here because researchers treat these molecules as static. They ignore that the crystalline state often captures a specific tautomer driven by solvent dielectric constants and packing forces, which may differ from the solution state.

Part 2: Crystal Engineering & Growth Protocols

To obtain diffraction-quality crystals of functionalized fluoropyridinols, one cannot rely on generic screening. The high polarity of the pyridone form versus the lipophilicity of the pyridinol form requires a bifurcated strategy.

Pre-Crystallization Validation (The Self-Validating Step)

Before setting up a single tray, you must validate the solution-state preference.

-

Protocol: Run a 1H-19F HOESY (Heteronuclear Overhauser Effect Spectroscopy) NMR experiment.

-

Logic: This establishes spatial proximity between the Fluorine atom and the exchangeable proton (NH or OH). If you see a strong cross-peak, the proton is likely on the adjacent nitrogen or oxygen, guiding your solvent choice.

The Vapor Diffusion Protocol

For scarce drug candidates (mg scale), Vapor Diffusion is superior to evaporation as it allows for a slower approach to supersaturation, minimizing disorder.

Workflow Diagram: Tautomer-Specific Crystallization

Caption: Workflow for selecting crystallization conditions based on pre-validated tautomeric states.

Solvent Systems Table

| Tautomer Target | Primary Solvent | Anti-Solvent | Mechanistic Rationale |

| 2-Pyridone | Methanol, Ethanol | Diethyl Ether | Polar protic solvents stabilize the zwitterionic resonance character of the pyridone form. |

| 2-Pyridinol | THF, CH2Cl2 | Pentane, Hexane | Non-polar environments suppress charge separation, favoring the aromatic pyridinol form. |

| Co-Crystals | Acetone | Water | Used when introducing co-formers (e.g., carboxylic acids) to lock a specific protonation state via salt formation. |

Part 3: Data Collection & Refinement Strategies

The presence of Fluorine introduces specific crystallographic hazards: Disorder and Pseudo-symmetry . Fluorine (

Data Collection Parameters

-

Temperature: 100 K is mandatory.

-

Reasoning: Fluorine atoms often exhibit high thermal motion or rotational disorder. Room temperature data will smear the electron density, making it impossible to distinguish a C-F bond from a disordered C-OH or C-H.

-

-

Resolution: Aim for 0.7 Å or better .

-

Reasoning: You need high-angle data to resolve the C-F bond length (typically 1.35 Å) clearly from C-O (1.36 Å in pyridinol, 1.24 Å in pyridone).

-

Refinement Protocol (SHELX Environment)

When refining the structure, the "Senior Scientist" approach involves skepticism of the initial solution.

-

Locating the Proton: Do not use HFIX immediately on the heteroatoms.

-

Use Difference Fourier Maps (

) . Look for the residual density peak near the Nitrogen (pyridone) or Oxygen (pyridinol). -

Validation: If the peak is < 0.5 e-/ų, you may have dynamic disorder.

-

-

Handling F-Disorder:

-

If the F-atom density is elongated ("cigar-shaped"), it is likely rotational disorder.

-

SHELX Command: Use PART 1 and PART 2 to model the two positions. Link their occupancies using a free variable (e.g., 21.00 and -21.00) so they sum to unity.

-

Apply EADP (Equal Anisotropic Displacement Parameters) if the disordered atoms are close (< 0.5 Å) to prevent the thermal ellipsoids from blowing up.

-

Diagram: The Refinement Decision Matrix

Caption: Decision tree for handling Fluorine disorder and proton location during refinement.

Part 4: Structural Analysis & Interpretation

Once the structure is solved, the job is not done. You must interpret the nature of the interactions.

The C-F...H Controversy

There is significant debate regarding the strength of C-F...H hydrogen bonds. In fluoropyridinols, these interactions often direct the packing.

-

Criterion: A C-F...H contact is significant only if the distance is < sum of van der Waals radii (approx 2.55 Å) and the angle is > 120°.

-

Tool: Use Hirshfeld Surface Analysis (e.g., CrystalExplorer).

-

Map

on the surface. Red spots indicate contacts shorter than vdW radii (strong H-bonds: O-H...O, N-H...O). -

Look for faint red/white regions for C-F...H interactions.

-

Bond Length Diagnostics

Use bond lengths to definitively assign the tautomer in your final report.

| Bond | Pyridone (NH form) | Pyridinol (OH form) |

| C2-N1 | Short (~1.34 Å) | Long (~1.38 Å) |

| C2-O2 | Short (C=O, ~1.24 Å) | Long (C-OH, ~1.35 Å) |

| C3-C4 | Alternating (localized) | Aromatic (delocalized) |

Note: Fluorine substitution at C3 will shorten the C3-C4 bond slightly due to inductive effects, regardless of tautomer.

References

-

Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11. Link

-

Chopra, D., & Guru Row, T. N. (2011).[1] Role of organic fluorine in crystal engineering. CrystEngComm, 13, 2175-2186. Link

- Gilli, P., et al. (2009). The Nature of the Hydrogen Bond: Outline of a Comprehensive Hydrogen Bond Theory. Oxford University Press. (Contextual grounding for H-bond strength analysis).

-

Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. Link

-

Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis.[2] CrystEngComm, 11, 19-32. Link

- Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Reference for tautomeric polymorphism).

- Dalvit, C., et al. (2000). Identification of Protein–Ligand Interaction Interfaces using 19F NMR. Journal of Biomolecular NMR, 18, 65–68.

Sources

Computational Studies on the Electronic Properties of Fluorinated Pyridines

Executive Summary

The strategic incorporation of fluorine into pyridine scaffolds is a cornerstone of modern medicinal chemistry. Fluorination modulates physicochemical properties—lipophilicity, basicity (

This guide provides a validated computational framework for analyzing fluorinated pyridines. It moves beyond standard protocols to address specific challenges such as basis set superposition error (BSSE) in halogen bonding and the failure of B3LYP in predicting accurate barrier heights for nucleophilic aromatic substitution (

Theoretical Framework: The "Fluorine Effect" on Pyridine[1][2][3][4]

To accurately model fluorinated pyridines, one must understand the electronic perturbations introduced by the C-F bond.

Inductive vs. Mesomeric Competition

Fluorine is the most electronegative element (Pauling scale: 3.98), exerting a massive inductive electron-withdrawing effect (

- -Hole Formation: A region of positive electrostatic potential opposite the C-F bond, capable of specific non-covalent interactions (halogen bonding).

-

Orbital Energy Lowering: Both HOMO and LUMO energies are stabilized (lowered), making the ring harder to oxidize but easier to reduce.

Position-Dependent Modulation

The impact of fluorine is highly regioselective relative to the pyridine nitrogen:

- -Fluorination (2-F, 6-F): Maximizes the inductive effect on the nitrogen lone pair, drastically lowering basicity.

- -Fluorination (3-F, 5-F): Moderate inductive effect; often used to block metabolic oxidation sites.

-

-Fluorination (4-F): Affects the dipole moment significantly but has the least impact on the nitrogen

Computational Methodology

Standard DFT functionals often fail to capture the dispersion forces and long-range interactions critical for fluorinated heterocycles. The following protocol is field-proven for high-accuracy results.

Recommended Level of Theory

| Component | Recommendation | Rationale |

| Geometry Optimization | These functionals capture dispersion interactions (critical for F...H bonding) and minimize self-interaction error better than B3LYP. | |

| Basis Set | def2-TZVP or 6-311++G(2d,2p) | Diffuse functions are mandatory to describe the electron-rich fluorine lone pairs and the anionic character of |

| Solvation Model | SMD (Solvation Model based on Density) | Superior to PCM for calculating |

| Frequency Analysis | Harmonic approx. (Scale factor ~0.98) | Essential to confirm minima (0 imaginary freq) and Transition States (1 imaginary freq). |

Protocol for Prediction

Direct calculation of absolute

Reference Reaction:

(Where

Electronic Property Analysis

Orbital Energies & Reactivity Indices

The table below summarizes the computed electronic properties (M06-2X/def2-TZVP/SMD=Water) for mono-fluorinated pyridines.

| Species | HOMO (eV) | LUMO (eV) | Gap (eV) | Dipole (Debye) | Predicted |

| Pyridine | -7.21 | -0.55 | 6.66 | 2.21 | 5.23 (Ref) |

| 2-F-Pyridine | -7.55 | -0.98 | 6.57 | 3.45 | ~ -0.44 |

| 3-F-Pyridine | -7.42 | -0.85 | 6.57 | 1.98 | ~ 2.97 |

| 4-F-Pyridine | -7.38 | -0.92 | 6.46 | 0.85 | ~ 3.95 |

Key Insight: 2-Fluoropyridine exhibits a dramatic drop in basicity (

Electrostatic Potential (ESP) Mapping

Visualizing the ESP is critical for drug design.

-

Pyridine: Negative potential localized on Nitrogen (H-bond acceptor).

-

2-F-Pyridine: The negative potential on N is diminished. A new negative region appears on F, but it is a poor H-bond acceptor compared to N.

-

Implication: If a drug candidate requires H-bonding at the pyridine nitrogen, 2-F substitution will likely abolish binding affinity.

Reactivity Profile: Nucleophilic Aromatic Substitution ( )

Fluorinated pyridines are prime substrates for

Mechanism

The reaction proceeds via a stepwise addition-elimination mechanism involving a Meisenheimer Complex (MC) intermediate.

-

Nucleophilic Attack: Rate-determining step.[1] Nucleophile attacks the carbon bearing the leaving group (or H).[2]

-

MC Formation: Anionic intermediate stabilized by the electron-deficient ring.

-

Elimination: Loss of the leaving group (Fluoride is a poor leaving group in

but excellent in

Computational Workflow for

The following diagram outlines the logic flow for assessing the viability of an

Figure 1: Decision tree for computational assessment of

Case Study: Bioisosteric Screening Protocol

Objective: Replace a metabolic "hotspot" (C-H bond prone to P450 oxidation) on a pyridine-based lead compound with Fluorine.

Step-by-Step Protocol

-

Conformational Search:

-

Generate conformers for the parent (H) and fluorinated (F) analogs using molecular mechanics (e.g., OPLS4).

-

-

DFT Optimization:

-

Optimize low-energy conformers using

B97X-D/6-311++G(d,p)/SMD .

-

-

Property Comparison:

-

Calculate

(as per Section 2.2). -

Calculate

(using QSPR models or solvation energy differences). -

Metabolic Stability Score: Calculate the Bond Dissociation Energy (BDE) for the C-H vs. C-F bond. (C-F is typically ~115 kcal/mol vs C-H ~98 kcal/mol).

-

-

Bioactivity Prediction (Docking):

-

Dock the F-analog into the target protein. Check for steric clashes (F radius = 1.47 Å vs H = 1.20 Å).

-

Comparative Workflow

Figure 2: Integrated computational workflow for bioisosteric replacement of Hydrogen with Fluorine.

References

-

Benchmarking DFT Functionals for Halogen

- Title: Benchmarking Density Functional Theory in the Prediction of 13C Chemical Shielding Anisotropies.

- Source: NIH / PMC

-

Link:[Link]

-

Electronic Effects of Fluorine

- Title: Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Arom

- Source: NIH / PMC

-

Link:[Link](Note: Contextual validation from search result 1.17)

-

Nucleophilic Arom

-

Bioisosterism in Drug Design

-

pKa Prediction Methodologies

- Title: Computation of the influence of chemical substitution on the pKa of pyridine.

- Source: Researcher.life / Journal of Molecular Structure

-

Link:[Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. dash.harvard.edu [dash.harvard.edu]

- 4. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling of Novel Fluorinated Heterocyclic Compounds

Executive Summary

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, present in over 20% of FDA-approved drugs.[1] While fluorine acts as a bioisostere to modulate metabolic stability and binding affinity, its high electronegativity and lipophilicity often introduce complex solubility challenges. This guide provides a rigorous technical framework for assessing the aqueous solubility of fluorinated heterocycles (e.g., indoles, pyridines), distinguishing between kinetic screening and thermodynamic validation. It is designed for medicinal chemists and pharmaceutical scientists requiring high-fidelity data to drive lead optimization.

Part 1: The Fluorine Effect on Physicochemical Properties[2][3][4]

The Solubility-Permeability Paradox

Fluorine substitution alters the electron distribution of heterocyclic rings, profoundly impacting solvation energy and crystal lattice stability.

-

Electronic Modulation: The strong electron-withdrawing nature of fluorine (Paulding electronegativity 3.98) reduces the basicity of neighboring nitrogen atoms (e.g., in pyridine or imidazole). This often lowers the pKa, potentially rendering the molecule neutral at physiological pH (7.4), which decreases aqueous solubility while enhancing membrane permeability.

-

Lipophilicity (LogP): A single C-F bond typically increases lipophilicity compared to a C-H bond. However, the introduction of polar C-F bonds can occasionally increase solubility if it disrupts stable crystal packing (lowering lattice energy) more than it increases the hydrophobic effect.

Structural Case Study: Indoles and Pyridines

Data indicates that the position of fluorination dictates the solubility outcome.

-

Vicinal vs. Geminal: Vicinal difluorination often reduces lipophilicity less effectively than geminal difluorination due to dipole cancellation, affecting solvation shells.

-

Heteroatom Proximity: Fluorination adjacent to a hydrogen-bond donor (e.g., Indole N-H) increases the acidity of the proton, potentially strengthening hydrogen bonds with water, yet the overall hydrophobic bulk of fluorine often dominates.

Part 2: Experimental Protocols

Workflow Overview

A robust solubility profiling campaign moves from high-throughput kinetic estimates to rigorous thermodynamic validation.

Figure 1: Hierarchical workflow for solubility assessment, progressing from DMSO-based kinetic screens to solid-state thermodynamic determination.

Protocol A: Kinetic Solubility (High-Throughput)

Purpose: Rapidly identify compounds with poor solubility liabilities during the hit-to-lead phase. This method measures the solubility of a compound precipitating from a DMSO stock solution.[2][3][4][5]

Materials:

-

10 mM DMSO stock solution of test compound.[6]

-

96-well solubility filter plates (0.45 µm PVDF).

Step-by-Step Methodology:

-

Preparation: Dispense 5 µL of DMSO stock into a 96-well plate.

-

Dilution: Add 195 µL of PBS (final DMSO concentration 2.5%) to initiate precipitation.

-

Incubation: Shake at 500 rpm for 90 minutes at 25°C. Note: Short incubation prevents crystal ripening, reflecting "kinetic" precipitation.

-

Filtration: Vacuum filter the suspension using a solubility filter plate to remove precipitate.

-

Quantification: Analyze the filtrate via UV-Vis spectrophotometry (254/280 nm) or LC-MS.

-

Calculation: Compare filtrate absorbance against a standard curve derived from the DMSO stock.

Protocol B: Thermodynamic Solubility (Gold Standard)

Purpose: Determine the true equilibrium solubility of a pure solid compound. This is critical for formulation development and predicting in vivo absorption.

Materials:

-

Pure solid compound (approx. 1–2 mg per replicate).

-

Standard buffer systems (pH 1.2, 7.4).

-

HPLC-grade glass vials with screw caps.

-

Rotary shaker or magnetic stir bars.[7]

Step-by-Step Methodology:

-

Saturation: Weigh 1–2 mg of solid compound into a glass vial. Add 1.0 mL of buffer. Ensure excess solid is visible (supersaturation).

-

Equilibration: Agitate the suspension for 24 to 72 hours at 25°C.

-

Critical Step: Check pH at T=0 and T=End. Fluorinated heterocycles can act as weak acids/bases, shifting the bulk pH and skewing results.

-

-

Phase Separation:

-

Centrifuge at 10,000 rpm for 10 minutes OR

-

Filter through a pre-saturated 0.22 µm PTFE filter (to minimize drug adsorption).

-

-

Quantification (HPLC-UV):

-

Inject the supernatant onto a C18 reverse-phase column.

-

Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

-

Detect at λ_max.[6]

-

-

Validation: If the compound lacks a strong chromophore, use 19F-NMR with an internal standard (e.g., trifluoroacetic acid) for highly specific quantification.

Part 3: Data Analysis & Interpretation

Comparative Solubility Data (Representative)

The following table illustrates the impact of fluorine substitution patterns on the solubility of an indole scaffold (simulated data based on general structure-property relationships).

| Compound Structure | Substitution | LogP (Calc) | Kinetic Solubility (µM) | Thermodynamic Solubility (µg/mL) | Notes |

| Indole (Parent) | None | 2.14 | > 200 | 180 | Moderate solubility. |

| 5-Fluoroindole | 5-F | 2.45 | 120 | 95 | Lipophilicity increase reduces solubility. |

| 5,6-Difluoroindole | 5,6-di-F | 2.70 | 45 | 28 | Significant drop; lattice energy likely increased. |

| 3-Trifluoromethylindole | 3-CF3 | 3.10 | < 10 | 5 | Strong hydrophobic bulk effect. |

| 5-Fluoro-7-azaindole | 5-F + 7-N | 1.80 | > 200 | 250 | Pyridine nitrogen (7-N) adds polarity, counteracting F-effect. |

Troubleshooting Common Pitfalls

-

The "Nanoparticle" False Positive: In kinetic assays, fluorinated compounds often form stable colloidal aggregates that pass through filters but are not truly dissolved.

-

Solution: Use dynamic light scattering (DLS) to check for aggregation or verify with thermodynamic shake-flask data.

-

-

Hydrolytic Instability: While C-F bonds are stable, adjacent functional groups may become labile. Always verify compound integrity via LC-MS after the 24h equilibration period.

Part 4: Mechanism of Action Visualization

Understanding why solubility shifts occurs requires analyzing the interplay between crystal lattice energy and solvation.

Figure 2: Mechanistic impact of fluorination on key physicochemical parameters determining solubility and permeability.

References

-

In vitro solubility assays in drug discovery. Source: National Institutes of Health (NIH) / PubMed [Link]

-

Kinetic Solubility Assays Protocol. Source: AxisPharm [Link]

-

Fluorine in drug discovery: Role, design and case studies. Source: Pharmacy Journal [Link][8]

-

Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Source: Chemistry - A European Journal (via ResearchGate) [Link]

Sources

- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 3. charnwooddiscovery.com [charnwooddiscovery.com]

- 4. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 5. enamine.net [enamine.net]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pharmacyjournal.org [pharmacyjournal.org]

Use of fluorinated pyridines in the synthesis of PET imaging agents

Application Note: Advanced Methodologies for the Synthesis of F-Fluorinated Pyridine PET Radiotracers

Target Audience: Radiochemists, Molecular Imaging Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

The Strategic Role of Fluorinated Pyridines in Molecular Imaging

The integration of the pyridine motif into positron emission tomography (PET) radiopharmaceuticals is a cornerstone of modern drug design. The nitrogen atom in the pyridine ring lowers the pKa of adjacent functional groups, modulates lipophilicity (LogP), and enhances metabolic stability by resisting cytochrome P450-mediated oxidation. When labeled with Fluorine-18 (t

However, the synthesis of

Mechanistic Causality in Radiofluorination

The successful incorporation of [

The Physics of [ F]Fluoride Activation

[

-

Causality of Azeotropic Drying: To restore nucleophilicity, water is removed via azeotropic distillation with acetonitrile (MeCN).

-

Causality of Phase Transfer Catalysts (PTCs): Kryptofix 2.2.2 (K

) with Kngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Overcoming the S Ar Barrier

Standard S

-

Spirocyclic Iodonium(III) Ylides (SCIDY): For meta-substituted or unactivated pyridines (e.g., [

F]FPEB), the Meisenheimer intermediate cannot be stabilized. SCIDY precursors bypass this by facilitating a concerted reductive elimination pathway from the iodine(III) center, lowering the activation energy and allowing regioselective fluorination[3]. -

Pyridine N-Oxide Activation: Another strategy for meta-fluorination (e.g.,[

F]3F4AP) involves oxidizing the pyridine nitrogen. The N-oxide moiety withdraws electron density from its ortho and para positions (which correspond to the meta position of the parent pyridine), enabling direct nucleophilic attack. A subsequent reduction step yields the final meta-fluoropyridine[4].

Mechanistic pathways for radiofluorination of activated and unactivated pyridine rings.

Quantitative Performance of Fluoropyridine Radiotracers

The following table summarizes the optimized synthesis parameters for key aza-heterocycle PET tracers, demonstrating the impact of precursor selection on Radiochemical Yield (RCY) and Molar Activity (A

| Radiotracer | Biological Target | Precursor Type | Labeling Strategy | Typical RCY (d.c.) | Molar Activity (A |

| [ | mGluR5 Receptor | Spirocyclic Iodonium Ylide | SCIDY Reductive Elimination | 20 ± 5% | 666 ± 52 GBq/μmol |

| [ | Potassium Channels (MS) | 3-Bromo-4-nitropyridine N-oxide | N-Oxide S | 25 ± 4% | > 150 GBq/μmol |

| [ | Mitochondrial Complex I | Tosylate (Aliphatic side chain) | Aliphatic S | 55 – 65% | > 500 GBq/μmol |

*Note: Flurpiridaz is a pyridazine (diazine) derivative, included here to highlight the versatility of automated nucleophilic substitution on related aza-heterocycles[5].

Self-Validating Experimental Protocols

General automated radiosynthesis workflow for [18F]fluoropyridine PET imaging agents.

Protocol A: Automated Radiosynthesis of [ F]FPEB via Iodonium Ylide

This protocol utilizes a spirocyclic iodonium(III) ylide precursor to achieve meta-fluorination on an unactivated pyridine ring[6].

Materials:

-

SCIDY Precursor (4 mg)

-

N,N-dimethylformamide (DMF, anhydrous, 400 μL) *[

F]Et

Step-by-Step Procedure:

-

Fluoride Trapping: Pass aqueous [

F]fluoride through a pre-conditioned QMA (Quaternary Methyl Ammonium) carbonate cartridge to trap the isotope. -

Elution & Drying: Elute the [

F]F -

Radiofluorination: Dissolve the SCIDY precursor (4 mg) in 400 μL anhydrous DMF. Add to the dried [

F]fluoride complex. Heat the sealed reactor at 80°C for exactly 5 minutes. -

Quenching: Cool the reactor for 3 minutes. Quench the reaction with 2 mL of HPLC mobile phase (60:40 CH

CN:H -

Purification: Dilute the mixture with 16 mL of sterile water and pass through a pre-activated C18 Sep-Pak cartridge. Wash with 10 mL 0.9% NaCl to remove DMF and unreacted[

F]fluoride. -

Elution & Formulation: Elute the trapped [

F]FPEB with 1 mL of ethanol, followed by 10 mL of 0.9% NaCl through a 0.22 μm sterile filter into a sterile product vial. -

Self-Validation (QC): Perform analytical radio-HPLC. The product must show ≥99% radiochemical purity and a specific activity of >600 GBq/μmol.

Protocol B: Synthesis of [ F]3F4AP via Pyridine N-Oxide

This protocol demonstrates the activation of a pyridine ring using an N-oxide moiety to direct nucleophilic substitution to the meta position[4].

Materials:

-

3-Bromo-4-nitropyridine N-oxide (Precursor)

-

10% Palladium on Carbon (Pd/C)

-

Hydrogen gas (H

)

Step-by-Step Procedure:

-

Fluorination: React the azeotropically dried [

F]KF/K -

Intermediate Isolation: Pass the crude mixture through a silica SPE cartridge to isolate the [

F]3-fluoro-4-nitropyridine N-oxide intermediate. -

Reduction: Transfer the intermediate to a hydrogenation vessel containing 10% Pd/C in ethanol. Pressurize with H

gas (50 psi) and stir for 15 minutes. Causality: This single step simultaneously reduces the nitro group to an amine and deoxygenates the N-oxide, yielding the final 3-fluoro-4-aminopyridine structure. -

Purification: Filter through a Celite pad to remove the Pd/C catalyst, followed by semi-preparative HPLC purification.

-

Self-Validation (QC): Confirm the removal of the N-oxide oxygen via UV-Vis spectroscopy (shift in

) coupled with radio-HPLC retention time matching against a cold

Quality Control & Release Criteria

To ensure the trustworthiness of the synthesized radiopharmaceuticals for preclinical or clinical use, the following self-validating QC matrix must be executed post-synthesis[6]:

-

Visual Inspection: Clear, colorless solution free of particulate matter.

-

Radiochemical Purity (RCP): > 95% as determined by analytical radio-HPLC.

-

Chemical Purity: > 98% (UV absorbance at 254 nm; absence of precursor or toxic degradation products).

-

Residual Solvents: Analyzed via Gas Chromatography (GC). Acetonitrile < 410 ppm; DMF < 880 ppm; Ethanol < 10% v/v.

-

Sterility & Endotoxins: Filter integrity test (Bubble point > 50 psi); Endotoxin limit < 175 EU/V.

References

-

Iodonium Ylide–Mediated Radiofluorination of 18F-FPEB and Validation for Human Use Journal of Nuclear Medicine (2015) URL:[Link]

-

A practical fully automated radiosynthesis of [18F]Flurpiridaz on the module modular lab-pharmtracer without external purification EJNMMI Radiopharmacy and Chemistry (2022) URL:[Link]

-

Radiochemical synthesis of [18F]3-fluoro-4-aminopyridine: a case for producing metafluorinated pyridines via direct nucleophilic fluorination of pyridine N-oxides Journal of Nuclear Medicine (2016) / Chemical Communications (2016) URL:[Link]

Sources

- 1. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]

- 2. psec.uchicago.edu [psec.uchicago.edu]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. Radiochemical synthesis of [18F]3-fluoro-4-aminopyridine: a case for producing metafluorinated pyridines via direct nucleophilic fluorination of pyridine N-oxides | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 5. A practical fully automated radiosynthesis of [18F]Flurpiridaz on the module modular lab-pharmtracer without external purification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Iodonium Ylide–Mediated Radiofluorination of 18F-FPEB and Validation for Human Use | Journal of Nuclear Medicine [jnm.snmjournals.org]

Application Note: Pharmacokinetic Profiling of 2-fluoro-6-(2-methylpropoxy)pyridin-3-ol in Rodent Models

Introduction: The Rationale for Preclinical Pharmacokinetic Profiling

The journey of a new chemical entity (NCE) from discovery to a potential therapeutic is critically dependent on a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1] This collection of processes, collectively known as pharmacokinetics (PK), governs the concentration of the drug in the body over time and is thus a primary determinant of its efficacy and safety.[1][2] Preclinical PK studies in animal models, such as rodents, are indispensable for providing the initial characterization of a drug candidate's in vivo behavior.[3][4] These studies offer essential data that informs dose selection for subsequent efficacy and toxicology studies and helps predict the human pharmacokinetic profile.[3]

This application note provides a comprehensive guide to conducting a robust pharmacokinetic study of 2-fluoro-6-(2-methylpropoxy)pyridin-3-ol, a novel pyridin-3-ol derivative, in both mouse and rat models. Pyridine and its derivatives are common scaffolds in medicinal chemistry, valued for their ability to modulate solubility and bioavailability.[5] The protocols detailed herein are designed to be adaptable for other small molecules within this chemical class and emphasize the importance of rigorous methodology and data interpretation. The ultimate goal of these studies is to establish a clear, quantitative understanding of the compound's in vivo disposition, a critical step in its development pathway. All preclinical studies intended for regulatory submission should be conducted in compliance with Good Laboratory Practice (GLP) standards.[4][6]

Foundational Concepts in Pharmacokinetic Analysis

A successful pharmacokinetic study hinges on the accurate measurement of key parameters that describe the drug's journey through the body. The primary parameters of interest include:

-

Maximum Concentration (Cmax): The highest concentration of the drug observed in the plasma.[1]

-

Time to Maximum Concentration (Tmax): The time at which Cmax is reached.

-

Area Under the Curve (AUC): The total exposure to the drug over time.

-

Half-life (t½): The time required for the drug concentration to decrease by half.[1]

-

Clearance (CL): The volume of plasma cleared of the drug per unit time.

-

Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.[1]

-

Bioavailability (%F): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

These parameters are derived from the plasma concentration-time profile of the drug following administration. By comparing the profiles after intravenous (IV) and oral (PO) administration, the absolute oral bioavailability can be determined, which is a critical factor for orally administered drug candidates.

Experimental Design and Workflow

A well-designed pharmacokinetic study in rodents requires careful planning and execution. The general workflow involves drug formulation, animal dosing, serial blood sampling, bioanalysis of the collected samples, and subsequent pharmacokinetic data analysis.

Caption: General workflow for a rodent pharmacokinetic study.

Detailed Protocols

The following protocols provide a step-by-step guide for conducting a pharmacokinetic study of 2-fluoro-6-(2-methylpropoxy)pyridin-3-ol in rats. The principles can be adapted for mice, with appropriate adjustments to volumes and sampling techniques.

Compound Formulation

The formulation of the test compound is a critical first step that can significantly impact its absorption and overall pharmacokinetic profile.[7]

Objective: To prepare stable and homogeneous formulations for both intravenous and oral administration.

Materials:

-

2-fluoro-6-(2-methylpropoxy)pyridin-3-ol

-

Solutol HS 15

-

Ethanol

-

Saline (0.9% NaCl)

-

0.5% (w/v) Carboxymethylcellulose (CMC) in purified water

-

Weighing balance, vortex mixer, sonicator

Protocol for Intravenous (IV) Formulation (e.g., 1 mg/mL):

-

Weigh the required amount of 2-fluoro-6-(2-methylpropoxy)pyridin-3-ol.

-

Prepare a vehicle solution of 10% Solutol HS 15 and 5% ethanol in saline.

-

Add the vehicle to the compound and vortex thoroughly.

-

Sonicate the mixture if necessary to achieve a clear solution.

-

Visually inspect for any precipitation before administration.

Protocol for Oral (PO) Formulation (e.g., 5 mg/mL):

-

Weigh the required amount of 2-fluoro-6-(2-methylpropoxy)pyridin-3-ol.

-

Prepare a 0.5% CMC suspension vehicle.

-

Gradually add the vehicle to the compound while triturating to form a paste.

-

Continue to add the remaining vehicle and vortex to create a uniform suspension.

-

Continuously stir the suspension during dosing to ensure homogeneity.

Animal Handling and Dosing

All animal procedures should be performed in accordance with institutional and national guidelines for animal welfare.

Species: Sprague-Dawley rats (male, 8-10 weeks old) Acclimation: Minimum of 3 days prior to the study. Housing: Controlled environment (22 ± 2°C, 12-hour light/dark cycle). Fasting: Overnight (approximately 12 hours) before dosing, with free access to water.

Protocol for Intravenous Dosing (1 mg/kg):

-

Weigh each animal to determine the precise dosing volume.

-

Administer the IV formulation as a slow bolus injection into the lateral tail vein.

-

Record the exact time of administration.

Protocol for Oral Dosing (10 mg/kg):

-

Weigh each animal to determine the precise dosing volume.

-

Administer the PO formulation via oral gavage.

-

Record the exact time of administration.

Serial Blood Sampling

Serial blood sampling from the same animal reduces inter-animal variability and the number of animals required.[8]

Materials:

-

Microcentrifuge tubes containing K2EDTA anticoagulant

-

Capillary tubes or syringes with appropriate gauge needles

-

Centrifuge

Protocol:

-

Collect blood samples (approximately 100 µL) at the following time points:

-

IV Administration: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

PO Administration: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

-

-

The sampling site can be the saphenous vein or via a surgically implanted cannula.[3]

-

Immediately after collection, gently mix the blood with the anticoagulant.

-

Place the samples on ice.

-

Centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.

-

Transfer the plasma supernatant to clean, labeled microcentrifuge tubes.

-

Store the plasma samples at -80°C until bioanalysis.

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying small molecules in biological matrices due to its high sensitivity and selectivity.[9] Bioanalytical methods must be validated to ensure the reliability and accuracy of the data.[9][10][11]

Caption: Workflow for bioanalysis using LC-MS/MS.

Protocol Outline:

-

Sample Preparation: Thaw plasma samples, calibration standards, and quality control (QC) samples. Perform protein precipitation by adding acetonitrile containing an appropriate internal standard (IS).

-

LC Separation: Use a suitable C18 column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

MS/MS Detection: Employ a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for both the analyte and the internal standard.

-

Quantification: Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards. The curve should be prepared in the same biological matrix as the study samples.[12] The concentration of the analyte in the unknown samples is then determined by interpolation from this curve.

Data Analysis and Presentation

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin.

Data Presentation:

Table 1: Pharmacokinetic Parameters of 2-fluoro-6-(2-methylpropoxy)pyridin-3-ol in Sprague-Dawley Rats (Mean ± SD, n=3)

| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |

| Tmax (h) | 0.083 | 1.5 ± 0.5 |

| Cmax (ng/mL) | 1250 ± 150 | 2500 ± 450 |

| AUC (last) (hng/mL) | 3500 ± 400 | 15000 ± 2500 |

| AUC (inf) (hng/mL) | 3600 ± 420 | 15500 ± 2700 |

| t½ (h) | 3.5 ± 0.8 | 4.2 ± 1.1 |

| CL (mL/min/kg) | 4.6 ± 0.6 | - |

| Vd (L/kg) | 1.4 ± 0.3 | - |

| F (%) | - | 43 ± 8 |

Note: The data presented in this table are exemplary and for illustrative purposes only.

Conclusion and Interpretation

The pharmacokinetic profile of 2-fluoro-6-(2-methylpropoxy)pyridin-3-ol in rats, as determined by the protocols outlined above, provides critical insights into its in vivo behavior. The exemplary data suggest that the compound is rapidly absorbed following oral administration, with a moderate oral bioavailability. The half-life indicates that the compound is cleared from the systemic circulation at a moderate rate. These findings are essential for guiding further preclinical development, including the design of toxicology and efficacy studies. A thorough understanding of the pharmacokinetic properties of a drug candidate is fundamental to a successful drug development program.[8]

References

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

-

Patsnap Synapse. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?. [Link]

-

Ofni Systems. Bioanalytical Method Validation. [Link]

-

Toutain, P.L. (2008). Bioanalytical methods validation for pharmacokinetic studies. [Link]

-

Zhang, D., et al. (2012). Murine Pharmacokinetic Studies. [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

-

U.S. Food and Drug Administration. (2010). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. [Link]

-

U.S. Food and Drug Administration. 21 CFR Part 58 - Good Laboratory Practice for Nonclinical Laboratory Studies. [Link]

-

Protocols.io. (2025). In-Vivo Mouse and Rat PK Bioanalysis. [Link]

-

VIMTA Labs. In Vivo Pharmacokinetic studies – Rodent and Non Rodent. [Link]

-

BioDuro. In Vivo PK and TK. [Link]

-

U.S. Food and Drug Administration. (1987). Guideline for the Format and Content of the Human Pharmacokinetics and Bioavailability Section of an Application. [Link]

-

Timchalk, C., et al. (2010). Pharmacokinetics of the Chlorpyrifos Metabolite 3,5,6-Trichloro-2-Pyridinol (TCPy) in Rat Saliva. [Link]

-

Duke University. Preclinical Regulatory Requirements. [Link]

-

Singh, R. & Sharma, P. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. [Link]

-

Singh, R., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

Sources

- 1. protocols.io [protocols.io]

- 2. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 3. vimta.com [vimta.com]

- 4. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]

- 5. researchgate.net [researchgate.net]

- 6. karger.com [karger.com]

- 7. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]

- 10. niaid.nih.gov [niaid.nih.gov]

- 11. Bioanalytical Method Validation | Ofni Systems [ofnisystems.com]

- 12. physiologie.envt.fr [physiologie.envt.fr]

Application Notes & Protocols: Structure-Activity Relationship (SAR) Studies of 2-Fluoro-6-alkoxypyridin-3-ol Analogs as Protein Kinase Inhibitors

Introduction

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of FDA-approved drugs and biologically active molecules.[1] Its derivatives have shown a wide spectrum of pharmacological activities, including antitumor, antiviral, and anti-inflammatory effects.[1] Within this class, the pyridin-3-ol substructure offers a critical hydrogen bonding motif essential for interaction with numerous biological targets.

This guide focuses on a specific, highly functionalized pyridine series: 2-fluoro-6-alkoxypyridin-3-ol analogs . The strategic incorporation of substituents at these key positions is deliberate:

-

3-Hydroxyl Group: Acts as a crucial anchor, forming key hydrogen bond interactions (both as a donor and acceptor) within an enzyme's active site.

-

2-Fluoro Group: This electronegative atom can significantly modulate the acidity (pKa) of the neighboring hydroxyl group, serve as a hydrogen bond acceptor, and block potential sites of metabolic oxidation, thereby improving the pharmacokinetic profile of a compound.

-

6-Alkoxy Group: Provides a versatile handle for systematically modifying the steric and electronic properties of the molecule. By varying the nature of the alkoxy chain, researchers can probe hydrophobic pockets within the target's binding site to enhance potency and selectivity.[2]

This document provides a comprehensive framework for conducting Structure-Activity Relationship (SAR) studies on this promising scaffold. We will use a protein kinase as a representative therapeutic target, given the prevalence of pyridine derivatives as kinase inhibitors.[3][4] The protocols and workflows described herein are designed to guide researchers from the initial synthesis of an analog library through biological evaluation and data-driven lead optimization.

Part 1: Synthesis and Analog Library Design

The foundation of any successful SAR study is a robust and flexible synthetic strategy that allows for the systematic and efficient creation of a diverse library of analogs. The proposed route is designed for late-stage diversification at the 6-alkoxy position.

Proposed Synthetic Workflow

The synthesis begins with a commercially available, substituted pyridine and proceeds through a series of strategic modifications to yield the target scaffold. The key is to install the versatile alkoxy group in one of the final steps, allowing a single common intermediate to be converted into numerous final products.

Caption: Proposed synthetic workflow for 2-fluoro-6-alkoxypyridin-3-ol analogs.

Protocol 1: General Synthesis of a Representative Analog (6-Isopropoxy-2-fluoropyridin-3-ol)

Causality: This multi-step protocol is designed to first install the less reactive fluorine atom before proceeding with the more facile substitution of the second chlorine with an alkoxide. Protecting the hydroxyl group prevents unwanted side reactions.

Materials:

-

2,6-Dichloro-3-hydroxypyridine

-

Chloromethyl methyl ether (MOM-Cl)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Cesium Fluoride (CsF)

-

Dimethyl Sulfoxide (DMSO)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil)

-

Isopropanol

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric Acid (HCl), 4M in 1,4-dioxane

-

Standard workup and purification reagents (Ethyl Acetate, Brine, MgSO₄, Silica Gel)

Procedure:

-

Protection: To a solution of 2,6-dichloro-3-hydroxypyridine (1.0 equiv) and DIPEA (1.5 equiv) in DCM at 0 °C, add MOM-Cl (1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Monitor by TLC. Upon completion, wash the reaction with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate. Purify by column chromatography to yield the MOM-protected intermediate.

-

Fluorination: In a sealed vessel, combine the protected intermediate (1.0 equiv) and CsF (3.0 equiv) in DMSO. Heat the mixture to 140 °C for 18 hours.[5] Cool to room temperature, dilute with water, and extract with ethyl acetate. Combine organic layers, wash with brine, dry, and concentrate. Purify by column chromatography to yield 2-fluoro-6-chloro-3-(methoxymethoxy)pyridine.

-

Alkoxylation: To a suspension of NaH (1.5 equiv) in anhydrous THF at 0 °C, add isopropanol (1.5 equiv) dropwise and stir for 20 minutes. Add a solution of the fluoro-chloro intermediate (1.0 equiv) in THF. Allow the reaction to warm to room temperature and then heat to 60 °C for 4 hours.[6][7] Carefully quench the reaction at 0 °C with water. Extract with ethyl acetate, wash with brine, dry, and concentrate to yield the protected product.

-

Deprotection: Dissolve the protected product (1.0 equiv) in 4M HCl in 1,4-dioxane. Stir at room temperature for 2 hours. Concentrate under reduced pressure. Purify the resulting solid by preparative HPLC to yield the final compound, 6-isopropoxy-2-fluoropyridin-3-ol.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[8]

Analog Library Design Rationale

To effectively probe the SAR, a diverse set of alkoxy (R) groups should be synthesized. This allows for the systematic evaluation of sterics, lipophilicity, and potential for additional hydrogen bonding.

| Analog Series | R-Group Examples | Rationale for Inclusion |

| Linear Alkyl | -OCH₃, -OCH₂CH₃, -O(CH₂)₃CH₃ | Probes the effect of chain length and lipophilicity in a putative hydrophobic pocket. |

| Branched Alkyl | -OCH(CH₃)₂, -OC(CH₃)₃ | Investigates steric tolerance within the binding site. |

| Cyclic Alkyl | -O-Cyclopropyl, -O-Cyclohexyl | Introduces conformational rigidity and explores different spatial arrangements. |

| Functionalized | -OCH₂CH₂OH, -OCH₂CH₂OCH₃ | Adds hydrogen bond donors/acceptors to seek new interactions and improve solubility. |

Part 2: In Vitro Biological Evaluation

With a library of analogs in hand, the next step is to quantify their biological activity. We will proceed with a protein kinase target, aiming to determine the half-maximal inhibitory concentration (IC₅₀) for each compound.

Trustworthiness: The following protocols incorporate standard controls (positive, negative) and rely on well-validated assay technologies to ensure data reliability. The IC₅₀ value is a standard metric for potency, allowing for direct comparison between compounds under identical assay conditions.[9]

Protocol 2: Protein Kinase Inhibition Assay (Luminescence-Based)

Causality: This assay measures the amount of ATP remaining after a kinase reaction.[4] Active inhibitors will prevent the kinase from consuming ATP, resulting in a higher luminescence signal. This method is highly sensitive, robust, and amenable to high-throughput screening.

Materials:

-

Recombinant human protein kinase (e.g., VEGFR-2) and its specific substrate peptide.

-

Kinase-Glo® Luminescence Assay Kit (Promega) or equivalent.

-

Assay Buffer (containing MgCl₂, DTT, etc.).

-

ATP at a concentration near the Kₘ for the target kinase.

-

Test compounds dissolved in DMSO.

-

Staurosporine (positive control inhibitor).

-

White, opaque 384-well assay plates.

Procedure:

-

Compound Plating: Create a serial dilution of each test compound in DMSO. Typically, an 11-point, 3-fold dilution series is used, starting from 100 µM. Dispense a small volume (e.g., 50 nL) of each concentration into the assay plate wells. Include "DMSO only" wells (0% inhibition) and "Staurosporine" wells (100% inhibition).

-

Enzyme/Substrate Addition: Prepare a master mix of kinase and substrate in assay buffer. Add this mix to all wells containing the test compounds.

-

Incubation: Incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the enzyme.

-

Initiation of Reaction: Prepare an ATP solution in assay buffer. Add this solution to all wells to start the kinase reaction.[4]

-

Reaction Incubation: Incubate the plate at room temperature for 1 hour. The reaction time should be optimized to ensure linear substrate conversion (typically <30% of ATP is consumed in the DMSO control wells).

-

Detection: Add the Kinase-Glo® reagent to all wells. This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-driven reaction. Incubate for 10 minutes in the dark.

-

Data Acquisition: Read the luminescence signal on a plate reader.

Protocol 3: IC₅₀ Value Determination

Causality: The IC₅₀ is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[10] It is determined by fitting the dose-response data to a sigmoidal curve.

Procedure:

-

Data Normalization: Convert the raw luminescence data to percent inhibition using the following formula: % Inhibition = 100 * (Signal_well - Signal_100%_inhibition) / (Signal_0%_inhibition - Signal_100%_inhibition)

-

Curve Fitting: Plot the % Inhibition versus the logarithm of the inhibitor concentration (log[I]).

-

Calculation: Use a non-linear regression analysis software (e.g., GraphPad Prism, XLfit) to fit the data to a four-parameter logistic equation. The software will calculate the IC₅₀ value, which is the inflection point of the resulting sigmoidal curve.[10]

Part 3: Structure-Activity Relationship (SAR) Analysis

The goal of SAR analysis is to correlate the structural changes across the analog library with their corresponding biological activity.[11] This process helps identify the key molecular features responsible for potency.

SAR Workflow Diagram

Caption: An iterative workflow for conducting SAR studies.

Hypothetical SAR Data Table

The following table presents hypothetical data for a series of 2-fluoro-6-alkoxypyridin-3-ol analogs tested against a target kinase.

| Analog | R-Group (at 6-position) | Kinase IC₅₀ (nM) | Interpretation of Activity Change |

| 1 | -OCH₃ (Methyl) | 850 | Baseline activity established. |

| 2 | -OCH₂CH₃ (Ethyl) | 420 | Increased lipophilicity is favorable, suggesting a hydrophobic pocket. |

| 3 | -O(CH₂)₂CH₃ (n-Propyl) | 150 | Further extension into the hydrophobic pocket enhances potency. |

| 4 | -OCH(CH₃)₂ (Isopropyl) | 95 | Branched alkyl group fits well, possibly making more optimal van der Waals contacts. |

| 5 | -OC(CH₃)₃ (tert-Butyl) | 1200 | Bulky group introduces a steric clash, significantly reducing potency. |

| 6 | -O-Cyclopropyl | 110 | Rigid cyclopropyl ring likely orients the molecule favorably in the active site. |

| 7 | -OCH₂CH₂OH (Hydroxyethyl) | 75 | Lead Compound. The terminal hydroxyl likely forms an additional key hydrogen bond with a residue in the active site, significantly boosting potency. |

Interpretation of SAR Trends

-

The 6-Alkoxy Pocket: The data from analogs 1-4 suggest the presence of a hydrophobic pocket adjacent to the 6-position of the pyridine ring. Increasing the lipophilicity and chain length (from methyl to n-propyl) improves potency.

-

Steric Constraints: The sharp drop in activity for the tert-butyl analog (5) indicates a clear steric boundary to this pocket. This is a critical finding for guiding future designs.

-

Favorable Conformation: The high potency of the isopropyl (4) and cyclopropyl (6) analogs suggests that some degree of branching or rigidity is beneficial, likely by locking the molecule into a more favorable binding conformation.

-

Discovery of a New H-Bond: The most potent compound is analog (7) . The dramatic increase in potency compared to the ethyl analog (2) strongly suggests that the terminal hydroxyl group is forming a new, highly favorable hydrogen bond interaction with the protein target. This represents a significant breakthrough in the SAR study.

Part 4: Cellular Assays for Lead Validation

While enzymatic IC₅₀ is a crucial measure of potency, it does not guarantee activity in a cellular context. A compound must be able to cross the cell membrane and engage its target within the complex intracellular environment.

Protocol 4: Cell Proliferation (MTT) Assay

Causality: This colorimetric assay measures the metabolic activity of living cells, which correlates with cell number.[12] A reduction in the metabolic conversion of MTT to formazan indicates that the compound is inhibiting cell proliferation or inducing cytotoxicity.

Materials:

-